![molecular formula C28H26ClN2P B14577080 Triphenyl[3-(2-phenylhydrazinylidene)but-1-en-1-yl]phosphanium chloride CAS No. 61355-49-5](/img/structure/B14577080.png)
Triphenyl[3-(2-phenylhydrazinylidene)but-1-en-1-yl]phosphanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl[3-(2-phenylhydrazinylidene)but-1-en-1-yl]phosphanium chloride is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. The unique structure of this compound, featuring a triphenylphosphonium group and a phenylhydrazinylidene moiety, makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of Triphenyl[3-(2-phenylhydrazinylidene)but-1-en-1-yl]phosphanium chloride typically involves the reaction of (4-bromobut-2-en-1-yl)triphenylphosphonium bromide with phenylhydrazine. This reaction is carried out at a low temperature of 2°C in the presence of sodium carbonate, yielding the desired product in a 62% yield . The reaction conditions are crucial for achieving high yields and purity of the final product.
Chemical Reactions Analysis
Triphenyl[3-(2-phenylhydrazinylidene)but-1-en-1-yl]phosphanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The phenylhydrazinylidene moiety can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Triphenyl[3-(2-phenylhydrazinylidene)but-1-en-1-yl]phosphanium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various molecular targets.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism by which Triphenyl[3-(2-phenylhydrazinylidene)but-1-en-1-yl]phosphanium chloride exerts its effects involves its interaction with molecular targets through its phosphonium and phenylhydrazinylidene groups. These interactions can lead to the formation of stable complexes with metals and other electrophiles, facilitating various chemical transformations. The pathways involved in these interactions are still under investigation, but they are believed to involve coordination chemistry and nucleophilic attack mechanisms.
Comparison with Similar Compounds
Triphenyl[3-(2-phenylhydrazinylidene)but-1-en-1-yl]phosphanium chloride can be compared with other similar compounds, such as:
Triphenylphosphine: A widely used reagent in organic synthesis, known for its ability to form stable phosphonium salts.
Phenylhydrazine: A compound used in the synthesis of hydrazones and azines, with applications in pharmaceuticals and agrochemicals.
Phosphonium Salts: A broad class of compounds with diverse applications in catalysis, materials science, and organic synthesis. The uniqueness of this compound lies in its combined phosphonium and phenylhydrazinylidene functionalities, which provide a versatile platform for various chemical reactions and applications.
Properties
CAS No. |
61355-49-5 |
|---|---|
Molecular Formula |
C28H26ClN2P |
Molecular Weight |
456.9 g/mol |
IUPAC Name |
triphenyl-[3-(phenylhydrazinylidene)but-1-enyl]phosphanium;chloride |
InChI |
InChI=1S/C28H26N2P.ClH/c1-24(29-30-25-14-6-2-7-15-25)22-23-31(26-16-8-3-9-17-26,27-18-10-4-11-19-27)28-20-12-5-13-21-28;/h2-23,30H,1H3;1H/q+1;/p-1 |
InChI Key |
NOEMYHAYTXPTQS-UHFFFAOYSA-M |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)C=C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


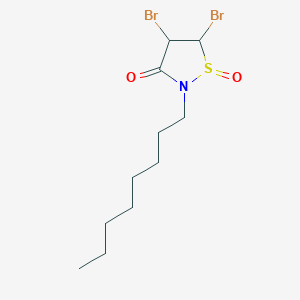
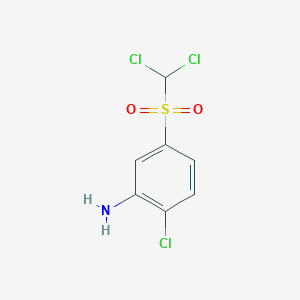
![2-[(2-Amino-7H-purin-6-yl)sulfanyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B14577010.png)
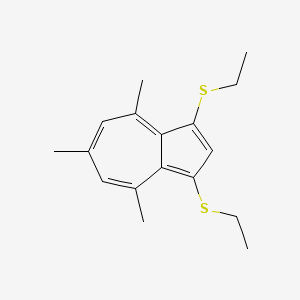
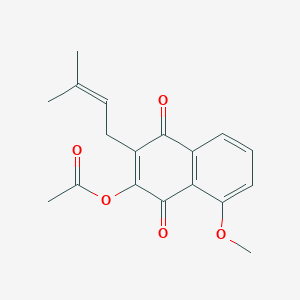
![N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(N-nitrosoacetamide)](/img/structure/B14577023.png)
![7,7,10a-Trimethyldodecahydro-2H-naphtho[2,1-c]pyran](/img/structure/B14577031.png)
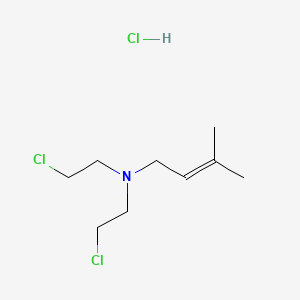
![N-[3,5-Bis(trifluoromethyl)phenyl]-4-chloro-3-oxobutanamide](/img/structure/B14577039.png)
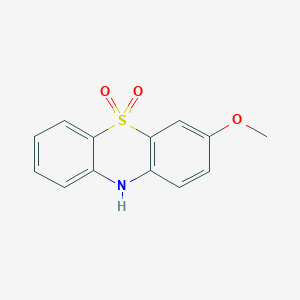
![2-Bromo-1-phenyl-2-[(2H-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B14577045.png)
![N-Ethoxy-2-[(prop-2-en-1-yl)oxy]naphthalene-1-carboxamide](/img/structure/B14577049.png)

![Tributyl[2-(oxiran-2-YL)-1-phenylethoxy]stannane](/img/structure/B14577057.png)
